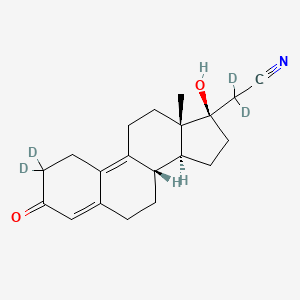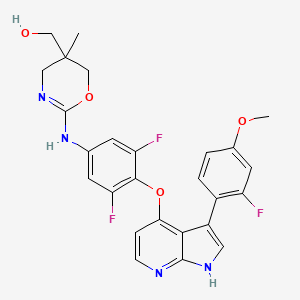
Tetrahydrocortisol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydrocortisol-d5 is a deuterium-labeled derivative of tetrahydrocortisol, a metabolite of cortisol. Cortisol is a primary glucocorticoid hormone produced in the adrenal cortex, playing a crucial role in various physiological processes, including metabolism, immune response, and stress response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocortisol-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisol molecule. This process typically includes the reduction of cortisol using deuterium-labeled reducing agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatography techniques, such as liquid chromatography-mass spectrometry (LC-MS), is common to verify the incorporation of deuterium and the purity of the compound .
化学反应分析
Types of Reactions
Tetrahydrocortisol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to tetrahydrocortisone-d5.
Reduction: Further reduction to form other deuterium-labeled metabolites.
Substitution: Possible substitution reactions involving the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deuterium-labeled derivatives of cortisol metabolites, such as tetrahydrocortisone-d5 and other hydroxylated compounds .
科学研究应用
Tetrahydrocortisol-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the metabolic pathways and pharmacokinetics of cortisol and its metabolites.
Clinical Diagnostics: Employed in the quantification of cortisol metabolites in human urine for clinical diagnosis of disorders like Cushing syndrome and Addison’s disease.
Anti-Doping Control: Utilized in anti-doping control to detect the abuse of corticosteroids in athletes.
Metabolic Studies: Helps in understanding the metabolic processes involving cortisol and its derivatives.
作用机制
Tetrahydrocortisol-d5 exerts its effects by mimicking the behavior of natural tetrahydrocortisol. It interacts with glucocorticoid receptors and other molecular targets involved in cortisol metabolism. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles, providing insights into the metabolic pathways and the effects of cortisol .
相似化合物的比较
Similar Compounds
Tetrahydrocortisol: The non-deuterated form of tetrahydrocortisol.
Tetrahydrocortisone: Another metabolite of cortisol with similar properties.
Allotetrahydrocortisol: A stereoisomer of tetrahydrocortisol with slight structural differences.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and clinical diagnostics .
属性
分子式 |
C21H34O5 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1/i5D2,9D2,13D |
InChI 键 |
AODPIQQILQLWGS-AUMQMFEGSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
规范 SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


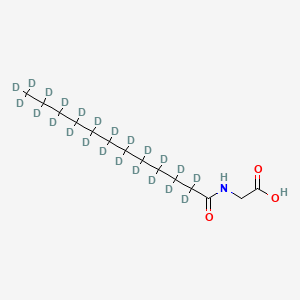
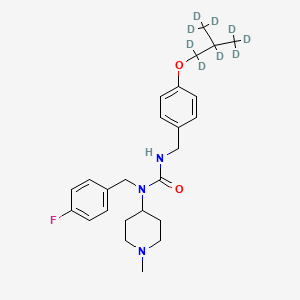
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
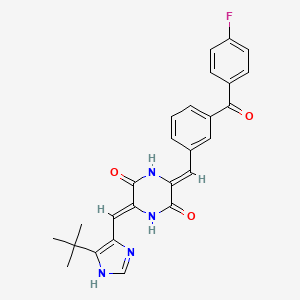
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)
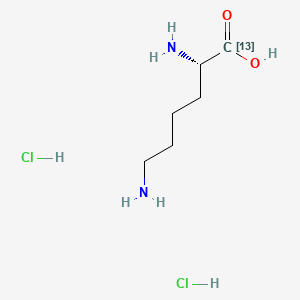
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
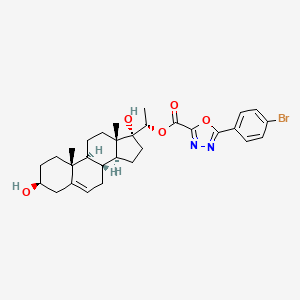

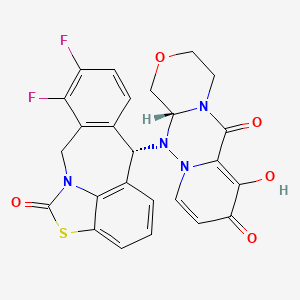
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
